Mass Spectrometric Discrimination: M+10 Shift Enables Precise Quantitation of Diethyl Sulfate
Diethyl sulfate-d10 provides a mass shift of M+10 relative to unlabeled diethyl sulfate (MW 154.18 vs 164.25). This isotopic delta ensures complete chromatographic co-elution while enabling distinct MS detection channels, a requirement for accurate quantification in LC-MS/MS and GC-MS methods . In contrast, unlabeled diethyl sulfate cannot serve as an internal standard for itself due to identical mass and retention time, while non-isotopic analogs like dimethyl sulfate exhibit different chromatographic behavior, introducing quantification error [1].
| Evidence Dimension | Mass Spectrometric Differentiation (Monoisotopic Mass) |
|---|---|
| Target Compound Data | 164.092743 Da (Monoisotopic); M+10 mass shift |
| Comparator Or Baseline | Unlabeled diethyl sulfate: 154.18 Da; Dimethyl sulfate: 126.13 Da |
| Quantified Difference | Mass shift of 10 Da vs unlabeled analog; 38 Da vs dimethyl sulfate |
| Conditions | ESI-HRMS or GC-MS analysis; isotopic purity 95 atom % D |
Why This Matters
This M+10 shift allows diethyl sulfate-d10 to serve as a perfect co-eluting internal standard for diethyl sulfate, enabling correction for matrix effects, ion suppression, and sample preparation variability without altering chromatographic resolution.
- [1] Restek. (2015). Choosing an Internal Standard. View Source
